Ethyl 4-(pyridin-3-yl)piperidine-4-carboxylate
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Overview
Description
Ethyl 4-(pyridin-3-yl)piperidine-4-carboxylate is an organic compound that belongs to the class of piperidinecarboxylates. This compound features a piperidine ring substituted with a pyridine moiety at the 3-position and an ethyl ester group at the 4-position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(pyridin-3-yl)piperidine-4-carboxylate typically involves the following steps:
Formation of Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts.
Substitution Reaction: The pyridine moiety is introduced through a substitution reaction where a suitable pyridine derivative reacts with the piperidine ring under controlled conditions.
Esterification: The final step involves esterification to introduce the ethyl ester group at the 4-position of the piperidine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and the use of automated reactors to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(pyridin-3-yl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, thiols, and halides.
Major Products Formed
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Alcohol derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
Ethyl 4-(pyridin-3-yl)piperidine-4-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 4-(pyridin-3-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Ethyl 4-(pyridin-3-yl)piperidine-4-carboxylate can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds like Ethyl 4-piperidinecarboxylate, Ethyl 4-(ethoxycarbonyl)piperidine-1-acetate, and Ethyl N-benzyl-3-oxo-4-piperidine-carboxylate.
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable tool in the development of new drugs and materials.
Properties
CAS No. |
1191123-72-4 |
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Molecular Formula |
C13H18N2O2 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
ethyl 4-pyridin-3-ylpiperidine-4-carboxylate |
InChI |
InChI=1S/C13H18N2O2/c1-2-17-12(16)13(5-8-14-9-6-13)11-4-3-7-15-10-11/h3-4,7,10,14H,2,5-6,8-9H2,1H3 |
InChI Key |
TVTNEVHQOGETRL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCNCC1)C2=CN=CC=C2 |
Origin of Product |
United States |
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